2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile
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Overview
Description
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H5BrN4 and a molecular weight of 237.06 g/mol . This compound is primarily used in research and development within various scientific fields.
Preparation Methods
The synthesis of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile involves several steps, typically starting with the bromination of pyrrolo[2,1-f][1,2,4]triazine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent such as dichloromethane or acetonitrile . The resulting brominated intermediate is then reacted with acetonitrile under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, although detailed information on these reactions is limited.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazine ring play crucial roles in binding to these targets, potentially inhibiting or activating their function . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile include:
- 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- (2R,3R,4R,5R)-2-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific bromine substitution and acetonitrile group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4/c9-6-2-4-13-7(6)5-11-8(12-13)1-3-10/h2,4-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNPJFQIYNMJGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Br)C=NC(=N2)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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